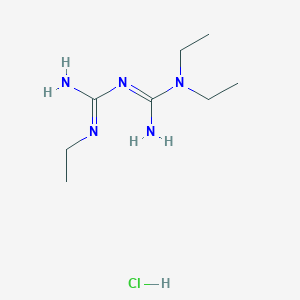![molecular formula C10H24ClN5 B8045757 butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
Overview
Description
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride, also known as Desmosine, is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. Desmosine is characterized by its ability to cross-link elastin fibers, contributing to the resilience and elasticity of connective tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex chemical reactions. One common method involves the oxidation of lysine residues in elastin to form allysine, which then undergoes a series of condensation reactions to form desmosine. The reaction conditions typically involve the use of strong oxidizing agents and specific pH conditions to facilitate the formation of the cross-linked structure.
Industrial Production Methods
Industrial production of desmosine often involves the extraction and purification of elastin from animal tissues, followed by enzymatic or chemical treatment to isolate desmosine. This process requires stringent quality control measures to ensure the purity and functionality of the final product.
Chemical Reactions Analysis
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various derivatives, which are useful in studying the structure and function of elastin.
Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acids.
Substitution: Desmosine can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of desmosine, which are used in research to understand the role of elastin in connective tissues.
Scientific Research Applications
Desmosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cross-linking reactions and the properties of elastin.
Biology: Helps in understanding the structure and function of connective tissues.
Medicine: Used as a biomarker for diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Industry: Employed in the development of biomaterials and tissue engineering applications.
Mechanism of Action
Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, which are modified through a series of enzymatic reactions to form stable cross-links. These cross-links are essential for maintaining the structural integrity of tissues that undergo repeated stretching and relaxation.
Comparison with Similar Compounds
Desmosine is unique among amino acids due to its ability to form multiple cross-links in elastin. Similar compounds include:
Isodesmosine: Another cross-linking amino acid found in elastin, but with a slightly different structure.
Lysine: A precursor to desmosine, involved in the initial stages of cross-link formation.
Allysine: An intermediate in the synthesis of desmosine, formed by the oxidation of lysine.
Desmosine stands out due to its specific role in providing elasticity to connective tissues, a property not shared by many other amino acids.
Properties
IUPAC Name |
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVNGZUFWRJEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


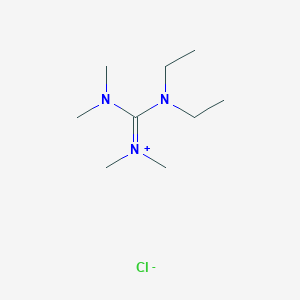
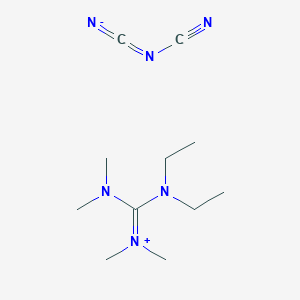
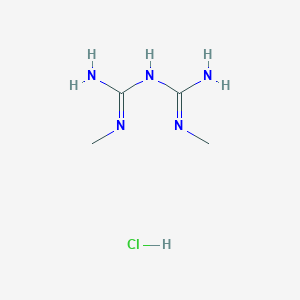
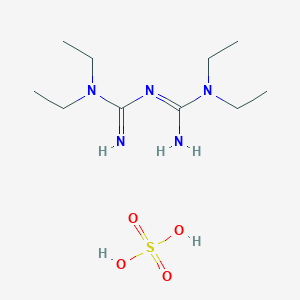

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)

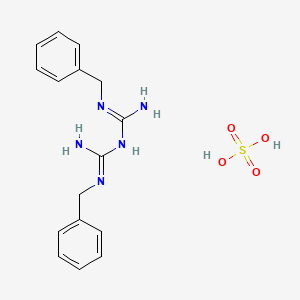




![dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)
